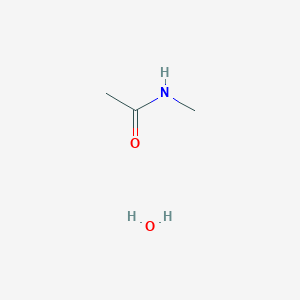

n-Methylacetamide-water

Description

Interplay of Solute-Solvent Interactions in Aqueous Environments

The interactions between NMA and water molecules are multifaceted and central to understanding the system's properties. These interactions are primarily governed by hydrogen bonding. stfc.ac.ukmit.edu NMA can act as both a hydrogen bond donor (via its N-H group) and a hydrogen bond acceptor (via its carbonyl C=O group), allowing it to form hydrogen bonds with surrounding water molecules. rug.nlaip.org

Studies have shown that in aqueous solutions, water molecules can form hydrogen bonds with both the carbonyl oxygen and the amide hydrogen of NMA. stfc.ac.ukaip.org The presence of NMA disrupts the natural hydrogen-bonding network of pure water, and in turn, the water molecules influence the structure and dynamics of NMA. stfc.ac.uk For instance, in NMA-rich regions, water molecules can form bridges between NMA chains, a configuration that resembles water molecules found in the cavities of proteins. stfc.ac.uk Conversely, at low NMA concentrations, the hydrophobic methyl groups of NMA molecules tend to cluster together, a phenomenon known as hydrophobic collapse, which is a key driving force in protein folding. acs.orgnih.gov This clustering leads to the formation of NMA and water molecule clusters with "frozen" dynamics on the picosecond timescale. acs.orgrug.nl

The strength and nature of these hydrogen bonds have been extensively studied. Research indicates that the interaction between NMA and water in NMA-rich regions does not significantly alter the intrinsic structure of NMA. nih.gov In these mixtures, water molecules are dispersed and integrated into the NMA structure rather than forming separate clusters. nih.gov It has been proposed that each water molecule forms two hydrogen bonds with two different NMA molecules. nih.gov

Overview of Advanced Research Paradigms for N-Methylacetamide-Water

A variety of sophisticated experimental and theoretical techniques have been employed to probe the intricacies of the NMA-water system.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: This is a powerful tool for studying the vibrational modes of molecules, particularly the amide I mode (mainly C=O stretch) of NMA, which is sensitive to its local environment and hydrogen bonding. acs.orgnih.govorientjchem.org Changes in the frequency of the amide I band provide insights into solute-solvent interactions. orientjchem.orgresearchgate.net

Two-Dimensional Infrared (2D IR) Spectroscopy: This advanced technique provides a much more detailed picture of the structural dynamics and hydrogen bond fluctuations in the NMA-water system. acs.orgnih.govmit.edu It can resolve the exchange between different conformational states and the formation and breaking of hydrogen bonds on ultrafast timescales. acs.org

Near-Infrared (NIR) Spectroscopy: Used to study the effects of temperature and concentration on the structure of NMA-water complexes. nih.gov

Raman Spectroscopy: Complements IR spectroscopy in providing information about molecular vibrations. orientjchem.org

Optical Kerr Effect (OKE) Spectroscopy: This method is used to study the structural relaxation dynamics in hydrogen-bonding liquids like NMA and water. nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: This technique provides information about the electronic structure and has been used to study fragmentation patterns of NMA. diva-portal.org

Computational Methods:

Molecular Dynamics (MD) Simulations: These simulations provide a molecular-level view of the dynamic behavior of the NMA-water system, allowing researchers to study the structure, dynamics, and interactions of the molecules over time. acs.orgstfc.ac.uknih.govresearchgate.net

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These methods provide a more accurate description of the electronic structure and interactions within the system. aip.org Ab initio calculations are used to investigate intermolecular interactions and predict structures and other static properties. aip.org QM/MM approaches combine the accuracy of quantum mechanics for the solute (NMA) with the efficiency of classical molecular mechanics for the solvent (water). aip.org

Kirkwood-Buff Theory: This statistical mechanical theory is used to analyze the thermodynamic properties of solutions and provides insights into solute-solvent and solute-solute interactions from a macroscopic perspective. nih.gov

The synergy between these advanced experimental and computational methods has been instrumental in developing a comprehensive understanding of the N-Methylacetamide-water system, providing a crucial foundation for deciphering the more complex world of protein chemistry.

Research Findings on N-Methylacetamide-Water Interactions

| Research Area | Key Findings | Research Methods |

| Hydrogen Bonding | In NMA-rich solutions, each water molecule is proposed to form two hydrogen bonds with two different NMA molecules. nih.gov Water molecules can form bridges between NMA chains. stfc.ac.uk | Near-Infrared Spectroscopy, Molecular Dynamics Simulations |

| Hydrophobic Interactions | The methyl groups of NMA exhibit hydrophobic collapse in aqueous solutions, leading to the formation of NMA clusters. acs.orgnih.gov | 2D IR Spectroscopy, Molecular Dynamics Simulations |

| Structural Dynamics | The amide I lifetime in a 50/50 molar mixture of NMA and water is approximately 450 ± 100 fs. acs.orgrug.nl The presence of water disrupts the hydrogen-bonded chains of NMA molecules. acs.org | 2D IR Spectroscopy, Molecular Dynamics Simulations |

| Vibrational Spectroscopy | The amide I mode frequency of NMA experiences a significant redshift in water compared to the gas phase, indicating strong solute-solvent interactions. researchgate.net | Infrared Spectroscopy, Molecular Dynamics Simulations |

| Thermodynamics | Kirkwood-Buff analysis reveals details about solute-solvent and solute-solute interactions, with polarizable force fields showing improved agreement with experimental data at lower NMA concentrations. nih.gov | Kirkwood-Buff analysis, Molecular Dynamics Simulations |

Structure

3D Structure of Parent

Properties

CAS No. |

173846-11-2 |

|---|---|

Molecular Formula |

C3H9NO2 |

Molecular Weight |

91.11 g/mol |

IUPAC Name |

N-methylacetamide;hydrate |

InChI |

InChI=1S/C3H7NO.H2O/c1-3(5)4-2;/h1-2H3,(H,4,5);1H2 |

InChI Key |

ZQDDGSJSHNVYTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC.O |

Origin of Product |

United States |

Theoretical and Computational Methodologies for N Methylacetamide Water Systems

Quantum Mechanical Approaches

Quantum mechanical (QM) methods offer a high-fidelity lens through which to examine the detailed nature of NMA-water interactions at the atomic and electronic levels. These approaches are essential for understanding the fundamental forces and electronic redistributions that occur upon solvation.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory has been instrumental in characterizing the energetics and geometries of NMA-water clusters. aip.orgresearchgate.net Early studies focused on the interaction between a single water molecule and model amides like NMA, investigating the strengths of the hydrogen bonds formed. aip.org These calculations have explored various configurations, including those where water molecules interact with the carbonyl oxygen (C=O) and the amide hydrogen (N-H) of NMA.

Investigations into trans-NMA with one or two water molecules have revealed the importance of cooperative effects. fcien.edu.uy For instance, when two water molecules are present, one at the C=O group and one at the N-H group, the interactions are strengthened. fcien.edu.uy A particularly interesting finding is the formation of a non-planar amide bond and a chiral center at the amide nitrogen when two water molecules form a ring cluster at the amide oxygen. fcien.edu.uyrsc.org This structure, while having a relatively low Boltzmann distribution at room temperature, highlights the potential for water to induce significant conformational changes in the peptide backbone. fcien.edu.uyrsc.org Vibrational frequency analysis of these clusters has shown that the hydrogen-bonded water molecules are vibrationally coupled, indicating a collective behavior. fcien.edu.uyrsc.org

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and cost-effective alternative to traditional ab initio methods for studying NMA-water systems. uni-heidelberg.de DFT calculations, using functionals like B3LYP and BLYP with basis sets such as 6-311++G(d,p), have successfully predicted the conformations, hydrogen-bonding effects, and stabilities of various NMA-water complexes. acs.orgacs.org These theoretical structures for isolated trans-NMA are consistent with experimental data from gas-phase electron diffraction. acs.orgacs.org

DFT studies have confirmed the presence of cooperative hydrogen bonding in trans-NMA·2H₂O complexes, where water molecules bind to both the N-H and C=O groups. acs.org This cooperativity enhances the stability of such complexes. uni-heidelberg.de In contrast, significant cooperative effects have not been observed for cis-NMA-water complexes. acs.org The orientation of the methyl groups also plays a role in the stability of the complexes, with specific orientations being energetically favored in both the gas phase and hydrated environments. acs.org Neutron diffraction studies combined with DFT calculations have suggested that in the liquid state, NMA can form complexes with multiple water molecules, with the trans-NMA-3D₂O complex being a plausible arrangement. researchgate.net

Interaction Energies of NMA-Water Complexes (DFT B3LYP/6-311++G(d,p))

This table summarizes the interaction energies for various N-Methylacetamide (NMA)-water complexes calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The energies are corrected for Basis Set Superposition Error (BSSE). A more negative value indicates a stronger, more favorable interaction.

| Complex | Interaction Energy (kcal/mol) | Reference |

|---|---|---|

| t-NMA···H₂O (at C=O) | -6.8 | acs.org |

| t-NMA···H₂O (at N-H) | -4.5 | acs.org |

| t-NMA···2H₂O (one at C=O, one at N-H) | -14.2 | acs.org |

| c-NMA···H₂O (at C=O) | -6.5 | acs.org |

High-Level Quantum Chemistry Calculations (e.g., MP2, Coupled-Cluster)

For even greater accuracy, high-level quantum chemistry methods such as second-order Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory have been employed. fcien.edu.uyrhhz.net MP2 calculations have been used to refine the geometries and energies of NMA-water clusters, providing results that are often considered benchmarks for other methods. aip.orgfcien.edu.uy For example, at the MP2 level, a ring-like complex of trans-NMA with two water molecules at the amide oxygen is found to be energetically favorable. fcien.edu.uy

Recent advancements have enabled the use of Coupled-Cluster methods, specifically LCCSD(T)-F12, to construct highly accurate potential energy surfaces for molecules as large as N-methylacetamide. acs.orgnih.gov This is achieved through a Δ-learning approach, where a high-level correction is applied to a lower-level (e.g., MP2) potential energy surface. acs.orgnih.gov This technique allows for the accurate determination of properties like reaction barriers for cis-trans isomerization, which are often poorly described by lower-level theories. nih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide detailed information about small NMA-water clusters, molecular dynamics (MD) simulations are essential for understanding the behavior of NMA in a bulk aqueous environment. These simulations model the time evolution of the system, offering insights into dynamic processes and condensed-phase properties.

Classical Molecular Dynamics for Condensed Phase Behavior

Classical MD simulations, which use empirical force fields to describe interatomic interactions, have been widely used to study aqueous solutions of NMA across various concentrations. tandfonline.comnih.govstfc.ac.uk These simulations have revealed significant self-association of NMA molecules, even at low concentrations, forming both linear and branched clusters. nih.govstfc.ac.uk The presence of NMA disrupts the hydrogen bond network of bulk water, with water molecules becoming more isolated and forming small clusters hydrogen-bonded to NMA as the concentration of NMA increases. nih.gov

These simulations have also been used to investigate the influence of co-solutes, such as trimethylamine-N-oxide (TMAO) and urea (B33335), on the hydrogen bonding structure and dynamics of NMA solutions. tandfonline.com Such studies have shown that certain co-solutes can strengthen the NMA-water hydrogen bonds and slow down the translational and rotational dynamics of both NMA and water molecules. tandfonline.com Furthermore, MD simulations have been employed to calculate infrared (IR) spectra of NMA in water, which can be compared with experimental results to validate the force fields and provide a molecular-level interpretation of the spectral features. rhhz.net

Ab Initio Molecular Dynamics (AIMD) for Electronic Structure Dynamics

Ab initio molecular dynamics (AIMD) combines the electronic structure calculations of quantum mechanics with the temporal evolution of molecular dynamics. This powerful technique allows for the study of dynamic processes where electronic polarization and charge transfer are important. AIMD simulations of NMA in water have provided a detailed picture of the fluctuating electronic properties and hydrogen bonding environment. acs.orgacs.orgrsc.org

Using methods like the Car-Parrinello molecular dynamics (CPMD) approach, researchers have analyzed the electronic structure of solvated NMA in terms of localized Wannier functions and have computed infrared spectra from the time correlation function of the solute's dipole moment. acs.org These simulations have highlighted the importance of dynamic charge fluctuations of the solute in accurately reproducing experimental IR spectra. nih.gov AIMD studies have also explored the dynamics of hydrogen bonds between NMA and water, revealing that these bonds exhibit faster dynamics in solvents like methanol (B129727) compared to water. rsc.org These simulations offer a first-principles approach to understanding vibrational spectral diffusion and the intricate interplay between the solute and its aqueous environment. acs.org

Calculated Vibrational Frequencies (cm⁻¹) of Amide Modes in NMA

This table presents a comparison of the calculated vibrational frequencies for the key amide modes (Amide I, II, and III) of N-Methylacetamide (NMA) in an aqueous environment, as determined by different theoretical methods. These modes are sensitive to the local environment and hydrogen bonding.

| Method | Amide I (C=O stretch) | Amide II (N-H bend, C-N stretch) | Amide III (C-N stretch, N-H bend) | Reference |

|---|---|---|---|---|

| MD with CHARMM27 Force Field | 1688 | 1497 | 1281 | rhhz.net |

| QM/MM (B3LYP/6-311++G) | ~1650 | ~1570 | ~1300 | rhhz.net |

| QM/MM (MP2/6-311++G) | ~1650 | ~1570 | ~1300 | rhhz.net |

| Experimental | 1646 | 1580 | 1313 | rhhz.net |

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Hybrid QM/MM methods provide a powerful computational tool for studying complex biomolecular systems like N-Methylacetamide (NMA) in water. aip.org By treating the solute (NMA) with quantum mechanics (QM) and the solvent (water) with molecular mechanics (MM), these simulations can achieve a balance between accuracy and computational feasibility, allowing for the investigation of properties that are inaccessible to purely QM or MM approaches. aip.orguni-heidelberg.de This approach is particularly valuable for studying the solvation of peptides, for which NMA serves as a primary model compound. uni-heidelberg.deuva.nl

Development and Application of QM/MM Hamiltonians

The core of a QM/MM simulation is the Hamiltonian, which describes the total energy of the system. It is composed of three parts: the QM Hamiltonian for the solute, the MM Hamiltonian for the solvent, and a coupling term that describes the interaction between the QM and MM regions. nih.gov

The QM region, containing the NMA molecule, is typically described using methods like ab initio Hartree-Fock theory or, more commonly, Density Functional Theory (DFT) with various functionals such as BP, BLYP, and B3LYP. aip.orguni-heidelberg.descispace.com The choice of basis set, for instance, 3-21G or the more extensive 6-311++G**, also plays a critical role in the accuracy of the calculations. scispace.comrhhz.net The MM region, consisting of the surrounding water molecules, is modeled using empirical force fields. While simpler non-polarizable models like TIP3P have been used, recent developments focus on more sophisticated polarizable models to better capture the electrostatic interactions. aip.orgscispace.com

The interaction term, HQM/MM, is crucial and accounts for electrostatic forces, van der Waals interactions, and any bonded terms crossing the QM/MM boundary. nih.gov Electrostatic interactions are handled by including the MM point charges in the QM Hamiltonian, which allows the QM wavefunction to be polarized by the solvent environment. nih.gov Van der Waals interactions are typically modeled using Lennard-Jones potentials, with parameters that may need to be specifically optimized for the QM/MM setup to accurately reproduce hydrogen bonding strengths and solvation structures. aip.orgnih.gov

These QM/MM simulations have been applied to investigate various properties of NMA in water, including:

Infrared (IR) Spectra: Accurately predicting the shifts in amide bands (Amide I, II, III) upon solvation, which are highly sensitive to the local electric field. aip.orgresearchgate.net

Solvation Structure: Analyzing radial distribution functions to understand the hydrogen-bonding patterns between NMA and water molecules. aip.org

Charge Polarization: Quantifying how the electronic structure and dipole moment of NMA change in response to the aqueous environment. scispace.com

| QM Method | QM Basis Set | MM Water Model | Primary Application | Reference |

|---|---|---|---|---|

| DFT (BP, BLYP, B3LYP) | Not Specified | GP6P (Polarizable) | Calculation of IR Spectra | aip.org |

| Hartree-Fock (ab initio) | 3-21G | TIP3P | Investigation of Solute Charge Polarization | scispace.com |

| AM1 (Semiempirical) | Not Applicable | TIP3P | Calculation of IR Spectra | researchgate.netaip.org |

| B3LYP / MP2 | 6-311++G** | Not Specified (MD Frames) | High-level correction for IR Spectra | rhhz.net |

Force Field Development and Validation

The accuracy of classical molecular dynamics simulations hinges on the quality of the underlying empirical force field. For the N-methylacetamide-water system, significant effort has been dedicated to developing and validating force fields that can accurately describe the complex interplay of interactions.

Empirical Force Field Optimization for N-Methylacetamide and Water

NMA is a cornerstone molecule for the parameterization of protein force fields because its amide group is the repeating unit in the polypeptide backbone. scispace.com Force fields like CHARMM, AMBER, and OPLS have been optimized using data for NMA. scispace.comnih.gov The optimization process is a self-consistent approach aimed at achieving a balance between the internal (bonding) and interaction (nonbonding) energy terms, as well as among solute-solute, solute-solvent, and solvent-solvent interactions. scispace.com

Optimization of non-bonded parameters, particularly the van der Waals terms and partial atomic charges, is critical. These parameters are often tuned to reproduce experimental condensed-phase data. A key piece of target data for NMA is its heat of vaporization (ΔHvap). nih.gov However, a range of experimental values has been reported, leading to different parameterization targets for various force fields. nih.gov A careful re-analysis of the original experimental data suggests the most reliable value for ΔHvap is 13.0 ± 0.1 kcal/mol at 410 K, which should be used for future force field development. nih.gov In addition to thermodynamic data, high-level quantum mechanical calculations of NMA-water interaction energies and geometries are also used as target data to refine the parameters. scispace.com

| Force Field / Study | Target ΔHvap (kcal/mol) | Temperature (K) | Reference |

|---|---|---|---|

| OPLS / AMBER | 13.3 | 373 | nih.gov |

| CHARMM22 / GROMOS | 14.2 | 373 | nih.gov |

| Recommended Value | 13.0 ± 0.1 | 410 | nih.gov |

Development of Polarizable and Flexible Water Models

Standard force fields with fixed point charges cannot capture the induction effects (polarization) that are central to the interaction between the polar NMA molecule and water. This has driven the development of polarizable force fields. nih.gov There are three main classes of polarizable models:

Induced Dipole Models: These models assign a point polarizability to each atom (or a site on the molecule), which generates a dipole in response to the local electric field. duke.edu The AMOEBA force field is a prominent example that uses this approach, along with permanent atomic multipoles, and has been applied to proteins and organic molecules. nih.gov

Fluctuating Charge Models: In these models, partial atomic charges are not fixed but are allowed to vary dynamically based on the principle of electronegativity equalization. acs.org The charge response kernel method has been used to develop polarizable models for water and has been applied to compute the IR spectrum of NMA in solution. figshare.com

Drude Oscillator Models: This approach introduces auxiliary particles (Drude particles) connected by a spring to their parent atoms. The displacement of these charged particles in an electric field creates a dipole, mimicking electronic polarization. nih.gov The CHARMM Drude polarizable force field has been parameterized for NMA and used to study its aqueous solutions. nih.govnih.gov

In addition to polarizability, some advanced water models also incorporate flexibility, allowing bond lengths and angles to vibrate. figshare.comacs.org This can be important for accurately reproducing certain properties, such as vibrational spectra. figshare.com The development of these more sophisticated water models is crucial for improving the accuracy of simulations of peptides and proteins in their native aqueous environment. chemrxiv.orgchemrxiv.org

Atom-Bond Electronegativity Equalization Method (ABEEM/MM)

The Atom-Bond Electronegativity Equalization Method (ABEEM) fused into molecular mechanics (ABEEM/MM) is a specific type of fluctuating charge potential model developed for NMA-water systems. uva.nlaip.org This method is based on the principle of electronegativity equalization but extends it to include not just atoms, but also bonds and lone-pair electrons as charge centers. aip.orgnih.gov

Key features of the ABEEM/MM model for NMA-water include:

Fluctuating Charges: It allows the charges on all atoms, bonds, and lone pairs in the system to fluctuate in response to the changing molecular environment, providing a detailed description of polarization effects. uva.nlnih.gov

Explicit Hydrogen Bond Treatment: The model incorporates special parameters to explicitly describe the short-range electrostatic interactions for the two primary types of hydrogen bonds: between the amide oxygen and water hydrogen (C=O···H-O) and between the amide hydrogen and water oxygen (N-H···O-H₂). uva.nlnih.gov

ABEEM-7P Water Model: The NMA potential is often used in conjunction with the ABEEM-7P water model, which is a seven-site, flexible, and fluctuating charge model for water that has been successfully applied to water clusters and liquid water simulations. acs.orgaip.org

The ABEEM/MM potential has been validated by applying it to small NMA(H₂O)n clusters (where n=1-6). nih.govaip.org The calculations successfully reproduced properties such as optimal geometries, interaction energies, and dipole moments that are in good agreement with results from high-level ab initio calculations and available experimental data. aip.orgnih.gov Subsequent molecular dynamics simulations of a single NMA molecule in a box of ABEEM water have shown that the model provides a robust description of the solution properties. uva.nl

| Cluster | ABEEM/MM Interaction Energy (kcal/mol) | MP2 Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| NMA-(H₂O)₁ | -10.02 | -9.98 | nih.gov |

| NMA-(H₂O)₂ | -19.66 | -19.53 | nih.gov |

| NMA-(H₂O)₃ | -27.18 | -27.42 | nih.gov |

: Statistical Mechanics Approaches for Ensemble Averaging

Statistical mechanics provides the crucial theoretical framework that connects the microscopic behavior of individual N-Methylacetamide (NMA) and water molecules to the macroscopic thermodynamic properties of the bulk solution. stfc.ac.uk The core principle is ensemble averaging, where a macroscopic observable property is calculated as the weighted average of that property over a vast number of possible microscopic states (a statistical ensemble) that the system can occupy. stfc.ac.uk Rather than tracking a single system over time, which is often impractical, computational methods generate a large, representative collection of system configurations. stfc.ac.ukusp.br The assumption that averaging over time is equivalent to averaging over an ensemble, known as the ergodic hypothesis, holds for systems like aqueous NMA and is fundamental to these simulation techniques. stfc.ac.uk

Monte Carlo Simulations for Equilibrium Properties

Monte Carlo (MC) simulations are a powerful class of computational algorithms that use random sampling to obtain numerical results, making them particularly well-suited for studying the equilibrium properties of complex systems like NMA-water mixtures. usp.bracs.org The simulations are typically performed in the canonical (NVT) ensemble, where the number of particles (N), volume (V), and temperature (T) are kept constant. usp.br

The process begins by generating an initial configuration of one or more NMA molecules surrounded by a specific number of water molecules within a simulation box, often with periodic boundary conditions to mimic an infinite system. usp.br The simulation then proceeds by randomly displacing a molecule or particle and calculating the change in potential energy (ΔE). This new configuration is accepted or rejected based on the Metropolis sampling criterion: if ΔE is negative (the move is energetically favorable), the new configuration is accepted. If ΔE is positive, it is accepted with a probability of exp(-ΔE/k_B T), where k_B is the Boltzmann constant. This probabilistic step allows the system to explore higher-energy states and escape local energy minima, ensuring a thorough sampling of the configuration space. usp.br

After an initial "thermalization" phase to allow the system to reach equilibrium, the simulation generates millions of subsequent configurations. usp.br By averaging properties over this large set of statistically uncorrelated configurations, a wide range of equilibrium properties can be determined. usp.br

Key Research Findings from Monte Carlo Simulations:

Hydrogen Bonding: MC simulations have been used to quantify the hydrogen bonding between NMA and surrounding water molecules. By analyzing a vast number of generated configurations, a statistical picture of the solvation shell emerges. For instance, simulations have shown that NMA can form up to three hydrogen bonds with water molecules. usp.br The probability of forming zero, one, two, or three hydrogen bonds can be calculated, providing detailed insight into the solute-solvent interactions. usp.br

Solvation Structure: The arrangement of water molecules around the NMA molecule can be characterized. MC simulations combined with quantum mechanical calculations have been employed to study how the solvation structure influences the electronic spectrum of NMA. usp.br These studies analyze the contributions of different solvation shells to spectral shifts. usp.br

Thermodynamic Properties: MC simulations are used to compute thermodynamic properties. For instance, they have been applied to understand the structure and energetics of neat liquids like N-methylacetamide and to develop force fields that accurately reproduce properties such as heats of vaporization and densities. acs.orgnih.gov

Table 1: Hydrogen Bond Statistics for N-Methylacetamide in Water from Monte Carlo Simulations This table presents the statistical distribution of hydrogen bonds formed between a single N-Methylacetamide molecule and the surrounding water molecules as determined by Monte Carlo simulations.

| Number of Hydrogen Bonds | Percentage of Configurations |

| 0 | 8% |

| 1 | 35% |

| 2 | 47% |

| 3 | 10% |

| Data sourced from sequential Monte Carlo/quantum mechanical studies. usp.br |

Statistical Mechanical Interpretation of Thermodynamic Changes

Statistical mechanics provides a molecular-level interpretation for macroscopic thermodynamic changes, such as changes in free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These quantities are understood not as fixed numbers but as consequences of the distribution and accessibility of microscopic states within an ensemble. nih.govfcien.edu.uy

Key Research Findings and Interpretations:

Solvation Free Energy: Advanced simulation techniques, including novel Monte Carlo methods, can derive spatially resolved thermodynamic properties of water in the hydration shell of NMA. mpg.de This allows for the calculation of solvation free energy contributions, revealing how factors like surface topology and the chemical nature of the solute affect the binding energies and local entropies of surrounding water molecules. mpg.de

Enthalpy and Entropy of Isomerization: Computational studies have investigated the relative stability of NMA conformers in water. While the trans conformer is more stable, the energy difference is significantly reduced in an aqueous environment compared to the gas phase. It has been shown that a trans-NMA·H₂O complex is more stable than a cis-NMA·H₂O complex, but only by a small margin. icm.edu.pl This highlights the crucial role of solute-water interactions in modulating the thermodynamic landscape of the molecule. icm.edu.pl

Excess Properties: Thermodynamic properties of mixing, such as excess molar volumes (Vₘᴱ), have been studied for related amide-water systems. For the similar N,N-dimethylacetamide-water system, Vₘᴱ is negative across all compositions, indicating that the volume of the mixture is less than the sum of the individual component volumes. researchgate.net This contraction is attributed to strong hetero-component hydrogen bonding, which is more favorable than water-water interactions and leads to more efficient packing. researchgate.net Statistical mechanical theories, like the Kirkwood-Buff theory, can be applied to simulation data to describe these thermodynamic properties over the entire concentration range. icm.edu.pl

Table 2: Calculated Relative Stability of N-Methylacetamide Conformers This table shows the calculated energy difference between the cis and trans conformers of NMA in different environments, illustrating the solvent's effect on thermodynamic stability.

| System | Energy Difference (cis vs. trans) | Note |

| Uncomplexed NMA (in vacuo) | cis is 2.3 kcal/mol less stable | Calculation based on theoretical models. icm.edu.pl |

| NMA·H₂O complex (in water) | cis complex is 0.5 kcal/mol less stable | The energy difference is significantly reduced by complexation with a single water molecule. icm.edu.pl |

| Data sourced from computational chemistry studies. icm.edu.pl |

Intermolecular Interactions and Hydrogen Bonding in N Methylacetamide Water Solutions

Characterization of N-Methylacetamide-Water Hydrogen Bonds

Two primary types of intermolecular hydrogen bonds are central to the stability of NMA-water complexes: one between the amide carbonyl oxygen and a water hydrogen (C=O···H-O-H), and another between the amide hydrogen and a water oxygen (N-H···O-H₂). aip.org These bonds are key to the stability of secondary and tertiary protein structures in aqueous environments. aip.org

The interaction between the carbonyl oxygen of NMA and the hydrogen of a water molecule is a dominant feature of NMA's hydration. First-principles simulations and quantum-chemical calculations have shown that this hydrogen bond is relatively strong. acs.org The carbonyl group of NMA is typically hydrogen-bonded with approximately two water molecules in aqueous solutions. researchgate.net The formation of this bond leads to an elongation of the C=O bond in NMA. mdpi.com Studies have found that the number of hydrogen bonds formed through the carbonyl oxygen is higher than those formed by the amide hydrogen. acs.org For instance, one study calculated the number of hydrogen bonds per carbonyl oxygen to be around 2.38 to 2.60. acs.org

The amide hydrogen of NMA acts as a hydrogen bond donor to the oxygen atom of a water molecule. ias.ac.in This interaction, while significant, is generally weaker than the C=O···H-O-H bond. acs.orgias.ac.in Quantum-chemical calculations have estimated the hydrogen bond energy for the N-H···O-H₂ interaction to be lower than that of the carbonyl-water bond. acs.org Typically, the amide hydrogen forms about one hydrogen bond with a surrounding water molecule. acs.org

The strength and length of hydrogen bonds in NMA-water solutions are not uniform and are influenced by the local environment. The C=O···H-O-H hydrogen bond is generally shorter and stronger than the N-H···O-H₂ bond. ias.ac.in Quantum-chemical calculations have reported the hydrogen bond energy for a C=O···water complex to be approximately -9.795 kcal/mol, while the N-D···water bond energy was found to be -7.184 kcal/mol. acs.org

Molecular dynamics simulations have provided insights into the bond lengths. A sharp peak at 1.75 Å in the radial distribution function for the carbonyl oxygen and water hydrogen indicates a strong hydrogen bond. researchgate.net In contrast, the peak for the amide hydrogen and water oxygen interaction is observed at a longer distance of 1.90 Å. researchgate.net The lifetime of NMA(CO)···water hydrogen bonds has been found to be longer than that of water-water hydrogen bonds. researchgate.netacs.org

Table 1: Hydrogen Bond Characteristics in N-Methylacetamide-Water Systems

| Hydrogen Bond Type | Interacting Atoms | Typical Bond Length (Å) | Calculated Bond Energy (kcal/mol) | Average Number of Bonds |

|---|---|---|---|---|

| Amide Carbonyl-Water | C=O···H-O-H | 1.75 | -9.795 | ~2 |

| Amide N-H-Water | N-H···O-H₂ | 1.90 | -7.184 | ~1 |

Cooperative Effects in N-Methylacetamide-Water Hydrogen Bond Networks

The formation of one hydrogen bond in a chain can enhance the strength of subsequent hydrogen bonds, a phenomenon known as cooperativity. researchgate.net This effect has been observed in NMA solutions. Ab initio molecular orbital calculations on NMA dimers and trimers have confirmed the existence of this cooperative effect. researchgate.net In NMA-rich regions, water molecules can form bridges between NMA chains by donating both of their hydrogens to carbonyl oxygens, a configuration that resembles water molecules found in protein cavities. stfc.ac.ukresearchgate.net These bridging structures are thought to contribute to the slowing of system dynamics at these concentrations. stfc.ac.uk The cooperative enhancement can stabilize the average hydrogen bond interaction significantly. unl.edu

Influence of Co-solutes and Osmolytes on Hydrogen Bonding Structure and Dynamics

The presence of co-solutes and osmolytes can significantly alter the hydrogen bonding network in NMA-water solutions. Osmolytes are small organic solutes that can affect the stability of proteins. tandfonline.com

Molecular dynamics simulations have shown that co-solutes like trimethylamine-N-oxide (TMAO) and tetramethyl urea (B33335) (TMU) can strengthen the average hydrogen bond energies between both water-water and NMA-water. tandfonline.comelte.hu This leads to a slowdown in the translational and rotational dynamics of both water and NMA molecules. tandfonline.comelte.hu The lifetime and structural relaxation time of NMA-water hydrogen bonds show a significant increase with the addition of TMAO and TMU. tandfonline.comelte.hu

In contrast, urea, another common osmolyte, has a relatively small effect on the hydrogen bonding structure and dynamics of aqueous NMA solutions. tandfonline.comelte.hu Destabilizing osmolytes like urea can weaken the hydrogen bonds in the hydration sphere of biomacromolecules. nih.gov The presence of TMAO leads to a significant decrease in the number of four-hydrogen-bonded water molecules in the solution compared to urea and TMU. tandfonline.comelte.hu

Co-solvents like dimethyl sulfoxide (B87167) (DMSO) have also been studied. DMSO can disrupt inter-amide bonds in NMA by acting as a hydrogen bond acceptor to the N-H group. ias.ac.in The interaction between the NMA amide-hydrogen and DMSO is particularly favored. ias.ac.in The addition of DMSO leads to an increase in the lifetimes of NMA-water, water-water, and DMSO-water hydrogen bonds. ias.ac.in

Impact of Specific Co-solutes (e.g., TMAO, Urea)

Co-solutes like trimethylamine (B31210) N-oxide (TMAO) and urea are of significant biological interest due to their opposing effects on protein stability; TMAO is a protein stabilizer (osmolyte), while urea is a denaturant. Their impact on the NMA-water system provides a simplified model for understanding these complex phenomena.

Research Findings:

TMAO Effects: Molecular dynamics simulations reveal that TMAO strengthens the hydrogen bond network in aqueous NMA solutions. tandfonline.comelte.hu The lifetime and structural relaxation time of both water-water and NMA-water hydrogen bonds increase significantly with the addition of TMAO. tandfonline.comtandfonline.comresearchgate.net This is attributed to TMAO's strong hydrogen-bond accepting ability, forming stable complexes with water. tandfonline.comresearchgate.net Consequently, the translational and rotational dynamics of both water and NMA molecules slow down in the presence of TMAO. tandfonline.comelte.hu Analysis also shows that the addition of TMAO leads to a dehydration of NMA and a reduction in the number of hydrogen bonds between the NMA oxygen and water. acs.orgnih.gov

Urea Effects: In contrast to TMAO, urea has a minimal effect on the hydrogen bonding structure and dynamics of aqueous NMA solutions. tandfonline.comelte.hu While it is a well-known protein denaturant, its influence on the water structure itself is subtle. nih.govcobiss.netnih.gov Spectroscopic studies show that water's rotational dynamics are slowed by urea, but absorption spectra are remarkably insensitive to urea concentration, suggesting only a weak perturbation of the water structure. nih.govnih.gov The interaction between TMAO and urea in solution is found to be weak. rsc.org

Comparative Impact: When comparing the co-solutes, the number of highly structured, four-hydrogen-bonded water molecules decreases more significantly in the presence of TMAO than with urea. tandfonline.comelte.hutandfonline.com This indicates a more substantial reorganization of the water network by TMAO. The stabilizing effect of TMAO is linked to its ability to enhance the water's hydrogen bond network, which it achieves at the expense of water-water hydrogen bonds. researchgate.netrsc.org

Table 2: Influence of Co-solutes on Hydrogen Bond Dynamics in Aqueous NMA Solutions Data derived from molecular dynamics simulations, showing the qualitative effects of TMAO and Urea on the hydrogen bond network.

| Co-solute | Effect on Water-Water H-Bond Lifetime | Effect on NMA-Water H-Bond Lifetime | Effect on Water & NMA Dynamics | Overall Impact on H-Bond Network |

|---|---|---|---|---|

| TMAO | Strong Increase tandfonline.comelte.hu | Strong Increase tandfonline.comelte.hu | Slower tandfonline.comelte.hu | Strengthening tandfonline.com |

| Urea | Nominal Change tandfonline.comelte.hu | Nominal Change tandfonline.comelte.hu | Nominal Change tandfonline.com | Little Effect tandfonline.comelte.hu |

Solvation Structure and Dynamics of N Methylacetamide in Aqueous Environments

Hydration Shell Characterization and Radial Distribution Functions

The arrangement of water molecules around NMA is highly structured, governed by hydrogen bonding between water and the amide group's carbonyl oxygen and amide hydrogen. fcien.edu.uyacs.org This structuring is typically characterized using radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from a reference atom.

First and Second Solvation Shell Structures

The first solvation shell of NMA is defined by direct hydrogen bonds with water molecules. Molecular dynamics simulations and neutron diffraction studies have provided detailed insights into these interactions. fcien.edu.uyresearchgate.net The primary hydrophilic interactions involve hydrogen bonds between the carbonyl oxygen of NMA and the hydrogen of water (O(NMA)···H-Water), and between the amide hydrogen of NMA and the oxygen of water (H(NMA)···O-Water). acs.org

The RDF for the O(NMA)···H-Water interaction shows a prominent first peak at approximately 1.78 Å, characteristic of a strong hydrogen bond. ias.ac.in The RDF for the H(NMA)···O-Water interaction has its first peak at a slightly longer distance of about 1.94 Å, indicating a comparatively weaker, though still significant, hydrogen bond. stfc.ac.ukias.ac.in The carbonyl oxygen of NMA is capable of forming more hydrogen bonds than the amide hydrogen. acs.org First-principles simulations indicate that the carbonyl oxygen is hydrogen-bonded to an average of 2.38 to 2.60 water molecules, while the amide hydrogen is bonded to approximately one water molecule. acs.org

The dynamics within this first hydration shell are complex. For water molecules hydrating the carbonyl oxygen, spectral diffusion occurs on three distinct timescales: a rapid relaxation (~100 fs) from hydrogen bond fluctuations without breaking, a slower relaxation (~3.3 ps) associated with the breaking of NMA(CO)-water hydrogen bonds, and a much longer timescale (~14 ps) corresponding to the escape of water molecules from the hydration shell. acs.orgnih.gov Notably, the NMA(CO)–water hydrogen bonds have a longer lifetime than water-water hydrogen bonds. acs.orgnih.gov

The second solvation shell is less defined than the first. In mixtures with water, the well-ordered, chain-like structures of NMA molecules found in the pure liquid are largely disrupted. acs.org This disruption extends to the longer-range order, making the second solvation shell more disordered compared to that in pure NMA, although a more structured second shell can be induced by certain computational models. fcien.edu.uyacs.org

Table 1: Characteristics of the First Hydration Shell of N-Methylacetamide in Water

| Interacting Pair | First Peak in RDF (Å) | Average Number of Hydrogen Bonds | H-Bond Lifetime Component (ps) |

| O(NMA)···H(Water) | ~1.78 ias.ac.in | 2.38 - 2.60 acs.org | ~3.3 acs.orgnih.gov |

| H(NMA)···O(Water) | ~1.94 ias.ac.in | 0.98 - 1.01 acs.org | - |

Data compiled from molecular dynamics and first-principles simulations.

Local Tetrahedral Order of Water in N-Methylacetamide Solutions

The presence of NMA significantly disrupts the natural hydrogen-bonding network and tetrahedral order of bulk water. stfc.ac.uknih.gov Even small amounts of NMA can cause significant disturbances. stfc.ac.uknih.gov However, studies suggest that at low NMA concentrations, water molecules attempt to preserve their local tetrahedral arrangement by forming hydrogen bonds with a combination of neighboring water and NMA molecules, rather than exclusively with other water molecules. stfc.ac.uk This adaptation highlights the dynamic and flexible nature of water's hydrogen bond network. In contrast, as NMA concentration increases, water molecules can become progressively isolated, forming small clusters like dimers and trimers that are hydrogen-bonded to NMA molecules. nih.gov

Conformational Dynamics of N-Methylacetamide in Aqueous Solution

The flexibility of the NMA molecule, particularly rotation around the central C-N amide bond, is a key aspect of its dynamics in water. This process is analogous to the cis-trans isomerization that occurs in the peptide backbone of proteins.

Cis-Trans Isomerization Pathways and Solvent Effects

The isomerization between the trans and cis conformers of NMA occurs primarily through the twisting of the C(O)-N peptide bond. fcien.edu.uy This is generally a slow and infrequent event for NMA, which strongly favors the trans configuration. fcien.edu.uy Theoretical studies using techniques like metadynamics have explored the free energy landscape of this transition. nih.govacs.org

A significant finding is that the free energy difference between the cis and trans states is remarkably similar in the gas phase and in aqueous solution. nih.govacs.orgsonar.ch This suggests that the solvent does not dramatically shift the equilibrium between the two isomers. The dynamical character of the transition state structures is also preserved when moving from a vacuum to an aqueous environment. nih.govsonar.ch The isomerization process involves not just the rotation around the peptide bond (ω dihedral angle) but is also coupled with the pyramidal inversion of the nitrogen atom. aip.org While the energy barrier for the neutral amide is high (~85 kJ mol⁻¹), protonation at the nitrogen atom, potentially facilitated by nearby water molecules after initial O-protonation, can dramatically lower the barrier, providing a plausible pathway for isomerization in certain biological contexts. aip.org

Clustering Phenomena and Hydrophobic Effects in N-Methylacetamide-Water Mixtures

In aqueous solutions, the interplay between NMA's hydrophilic amide group and its hydrophobic methyl groups leads to complex self-association and clustering behaviors. acs.orgnih.gov At higher concentrations, NMA molecules show a considerable tendency to self-associate, forming dimers and even larger chain-like clusters. nih.govresearchgate.net

A key phenomenon observed in NMA-water mixtures is a "hydrophobic collapse," where the methyl groups of different NMA molecules cluster together to minimize their contact with water. researchgate.netacs.orgnih.gov This process is analogous to the hydrophobic collapse that drives protein folding. acs.orgnih.gov Molecular dynamics simulations have quantified this effect by examining the RDF between the carbon atoms of the methyl groups. These studies show a higher probability of finding two NMA methyl groups at a close distance (approximately 0.38 nm) in a water mixture compared to in pure NMA. acs.org This clustering of both NMA and water molecules results in "frozen" dynamics on the picosecond timescale, indicating a significant slowing down of molecular rearrangements within these aggregates. acs.orgnih.gov The formation of the hydrogen-bonded chains of NMA molecules that characterizes the pure liquid is largely destroyed by the presence of water, leading to a more heterogeneous and dynamically constrained system. acs.org

Table 2: Key Research Findings on NMA-Water Interactions

| Phenomenon | Key Finding | Method(s) | Reference(s) |

| Cis-Trans Isomerization | Free energy difference between isomers is similar in gas and aqueous phases. | Metadynamics | nih.govacs.org |

| Methyl Group Stability | Specific methyl group orientations are favored in hydrated environments. | DFT Calculations | acs.org |

| Hydrophobic Collapse | NMA methyl groups cluster at a characteristic distance of ~0.38 nm in water. | 2D IR Spectroscopy, MD Simulations | acs.org |

| Clustering | Leads to "frozen" dynamics on the picosecond timescale. | 2D IR Spectroscopy, MD Simulations | acs.orgnih.gov |

Hydrophobic Collapse Driven by Methyl Group Association

A significant phenomenon observed in NMA-water mixtures is a hydrophobic collapse, which is primarily driven by the association of the methyl groups of the NMA molecules. acs.orgnih.govacs.org This process is analogous to the hydrophobic collapse that drives protein folding, making NMA-water a valuable and simplified model system for studying this fundamental biological process. acs.orgresearchgate.netacs.org

The hydrophobic effect stems from the tendency of nonpolar groups to minimize their contact with water. In the NMA-water system, the two methyl groups on the NMA molecule are hydrophobic. In the presence of water, these methyl groups tend to cluster together to reduce their exposed surface area to the aqueous environment. acs.org Investigations using 2D infrared spectroscopy and molecular dynamics simulations have shown that the probability of finding two NMA methyl groups close to each other is higher in an aqueous mixture compared to bulk NMA. acs.org This clustering of methyl groups indicates a hydrophobic collapse. acs.org This association of methyl groups is a key driver for the formation of the larger NMA-water clusters observed in these solutions. acs.org While the propensity for this hydrophobic association appears largely insensitive to the concentration of certain additives like trehalose (B1683222) at lower concentrations, it can be reduced at very high concentrations of such co-solutes. nih.gov

Translational and Rotational Dynamics of N-Methylacetamide and Water Molecules

The dynamic properties of NMA and water molecules in solution, such as their ability to move and rotate, are significantly altered by their mutual interactions. These dynamics are crucial for understanding the macroscopic properties of the mixture.

Self-Diffusion Coefficients and Their Concentration Dependence

The translational motion of molecules in a liquid can be quantified by the self-diffusion coefficient (D). In NMA-water mixtures, the self-diffusion coefficients of both NMA and water are strongly dependent on the concentration of the mixture. stfc.ac.uk

As a much smaller molecule, water diffuses faster than NMA at all concentrations. stfc.ac.uk However, the presence of even a small amount of NMA significantly slows down the movement of water molecules. For instance, in a mixture with a mole fraction of NMA at 0.2 (XNMA = 0.2), the mean square displacement of water drops significantly. stfc.ac.uk Molecular dynamics simulations show that the self-diffusion coefficients for both species exhibit a minimum at intermediate concentrations. stfc.ac.uk This indicates that at these mid-range concentrations, both water and NMA molecules experience the most hindered translational motion. stfc.ac.uk The slowing of translational dynamics is a common feature when co-solutes are added to aqueous NMA solutions. researchgate.nettandfonline.com Unlike water, neat NMA does not show an initial increase in its self-diffusion coefficient when pressure is applied. aip.org Experimental data for the self-diffusion coefficient of NMA at 25°C has been determined through extrapolation to be 0.322 x 10⁻⁹ m²/s. nih.gov

| Mole Fraction NMA (XNMA) | Water D (Ų/ps) | NMA D (Ų/ps) |

|---|---|---|

| 0.0 | ~0.35 | - |

| 0.2 | <0.15 | ~0.05 |

| >0.4 | Decreases | Decreases |

| 1.0 | - | ~0.035 |

Note: The values in the table are approximate and based on graphical data from molecular dynamics simulations. stfc.ac.uk The diffusion coefficients show a minimum at mid-range concentrations.

Orientational Relaxation Times of Solute and Solvent

Orientational relaxation refers to the process by which molecules lose their orientational correlation, essentially how quickly they tumble and reorient in the liquid. This is often characterized by an orientational relaxation time. In NMA-water solutions, the reorientational dynamics of both solute and solvent are significantly affected by hydrogen bonding and clustering. acs.org

The addition of water to NMA disrupts the hydrogen-bonded chains of pure NMA, leading to the formation of NMA-water clusters where the frequency and rotational dynamics appear "frozen" on the picosecond timescale. acs.org However, the anisotropy, which reflects the orientation, still decays on a ~1 ps timescale, suggesting that vibrational excitations can move between NMA molecules within a cluster. acs.org Studies on neat NMA have found that the orientational relaxation time follows an Arrhenius behavior with changes in temperature and pressure. aip.org The rotational dynamics of both water and NMA slow down with increasing concentrations of co-solutes like TMAO and TMU, which strengthen the hydrogen bonds in the system. researchgate.nettandfonline.com The orientational relaxation of water is a complex process governed by the local hydrogen bond network, with reorganization of these bonds allowing the molecule to reorient. nycu.edu.tw

Dielectric Relaxation Spectroscopy of N-Methylacetamide-Water Solutions

Dielectric relaxation spectroscopy (DRS) is a powerful technique for investigating the collective dipole dynamics and intermolecular interactions in liquids. aip.org NMA is of particular interest due to its exceptionally high dielectric constant (around 191 at 32°C), which is attributed to strong, temperature-dependent orientational correlations between molecules with large dipole moments that form hydrogen bonds. aip.orgwikipedia.org

Molecular Origin of Dielectric Properties in Amide-Water Mixtures

The dielectric properties of NMA-water mixtures originate from the response of the molecular dipoles of both NMA and water to an external electric field. The high static dielectric constant of pure NMA is thought to arise from the formation of linear, chain-like hydrogen-bonded networks that enhance the alignment of molecular dipoles. liv.ac.ukacs.org

Correlation with Orientational Dynamics and Hydrogen Bond Network Reorganization

The interplay between the rotational motion of molecules and the continuous restructuring of the hydrogen bond (HB) network is fundamental to the behavior of n-Methylacetamide-water mixtures. The introduction of NMA into water disrupts the native tetrahedral hydrogen bond network of water, while the addition of water to NMA breaks up the linear, chain-like structures formed by amide molecules. stfc.ac.ukacs.org This mutual disruption directly influences the orientational dynamics of both species.

Molecular dynamics simulations and spectroscopic studies reveal that the dynamics within these mixtures are complex and occur across multiple timescales. For NMA in heavy water (D₂O), the frequency fluctuations of the amide I mode, which are sensitive to the local hydrogen-bonding environment, show a biexponential decay. mit.edu A very fast decay on the order of 50 femtoseconds (fs) is attributed to the librational or oscillatory motions of individual hydrogen bonds, while a slower decay of approximately 1 to 1.8 picoseconds (ps) reflects the larger-scale, collective rearrangement of the hydrogen bond network. acs.orgmit.edu

First-principles simulations provide a more granular view of the spectral diffusion of water molecules in the hydration shell of NMA's carbonyl group, identifying three distinct timescales:

~100 fs: A rapid relaxation corresponding to the dynamics of NMA–water hydrogen bonds that fluctuate without breaking. acs.org

~3.3 ps: A slower relaxation associated with the breaking and forming of the NMA(CO)–water hydrogen bonds. acs.org

~14 ps: A long-time component related to the escape dynamics of water molecules from the first hydration shell of the carbonyl oxygen. acs.org

The orientational relaxation of NMA molecules, which describes how quickly the molecule's orientation randomizes, is significantly coupled to these hydrogen bond dynamics. In NMA-rich regions, water molecules can form bridges between NMA chains, a configuration that is thought to contribute to a general slowing of the system's dynamics. stfc.ac.uk Conversely, in dilute NMA solutions, the dynamics can appear "frozen" on the picosecond timescale as NMA and water form distinct clusters, even though the orientational anisotropy still decays on a sub-picosecond to picosecond timescale. acs.org The lifetime of NMA(CO)-water hydrogen bonds is generally found to be longer than that of water-water hydrogen bonds, indicating a relatively stable local solvation structure. acs.org

| Process | Associated Timescale | Method/Interpretation |

|---|---|---|

| Hydrogen Bond Oscillation (NMA in D₂O) | ~50 fs | Interpreted from biexponential decay of the correlation function. mit.edu |

| Water Librations (NMA in H₂O) | 50 fs | Assigned from bimodal dynamics of spectral dynamics. acs.org |

| HB Vibration Dephasing | 180 fs | Observed in spectral dynamics of NMA molecules diluted in water. acs.org |

| HB Network Collective Rearrangement (NMA in D₂O) | 1050 fs (1.05 ps) | Interpreted from biexponential decay of the correlation function. mit.edu |

| NMA(CO)-Water HB Breaking Dynamics | ~3.3 ps | Derived from first-principles simulation of vibrational spectral diffusion. acs.org |

| Water Escape from NMA Hydration Shell | ~14 ps | Derived from first-principles simulation of vibrational spectral diffusion. acs.org |

Ion Solvation in the Peptide Bond Environment

N-methylacetamide serves as an excellent experimental and computational model for the peptide linkage in proteins. stfc.ac.uknih.gov Studying ion solvation in NMA-water solutions provides critical insights into how ions interact with the protein backbone, a process vital for phenomena ranging from protein folding to ion channel selectivity. nih.govacs.org When an ion enters a narrow protein channel, it must often shed its hydrating water molecules, an energetically costly process that must be offset by favorable interactions with the protein itself, particularly the carbonyl oxygens of the peptide backbone. nih.govacs.org

Hydration of Cations and Anions by N-Methylacetamide

Cations and anions exhibit distinctly different solvation mechanisms with N-methylacetamide, a behavior stemming from the charge distribution across the amide group.

Cations: Positively charged ions are primarily solvated through direct electrostatic interactions with the negatively charged oxygen atom of the NMA carbonyl group (C=O). cdnsciencepub.com The binding of cations like Na⁺ and K⁺ to the NMA carbonyl oxygen is significantly stronger than their binding to a water molecule. nih.gov For instance, the gas-phase binding energy of K⁺ with NMA is approximately -30.4 kcal/mol, compared to -17.9 kcal/mol with a single water molecule. nih.gov Ab initio molecular dynamics simulations show that divalent cations like Ca²⁺ bind even more strongly than monovalent cations like Na⁺, leading to more pronounced structural and spectroscopic changes in the NMA molecule. cas.cz

Anions: Negatively charged ions are solvated predominantly through hydrogen bonding with the hydrogen atom of the NMA amide group (N-H). cdnsciencepub.comrsc.org NMA acts as a protic solvent in this context, directing its N-H dipole towards the anion. rsc.org Studies have shown that NMA can form hydrogen bonds with various anions, and infrared spectroscopy confirms that anions like Cl⁻ form a strong ionic hydrogen bond with the N-H group, causing a noticeable weakening and frequency shift of the N-H stretching vibration. scitcentral.com The differing solvation mechanisms are supported by experimental data on ionic mobilities in NMA, which show a linear correlation between the limiting equivalent conductance of anions and their crystal radii, a trend not observed for cations. cdnsciencepub.com

| Ion | Interaction Type | Gas-Phase Binding Energy (kcal/mol) | Total Solvation Free Energy in NMA (kcal/mol) |

|---|---|---|---|

| Na⁺ | Interaction with Carbonyl Oxygen | -38.7 | NaCl: -164.8 (Experimental Estimate) |

| Cl⁻ | Hydrogen Bonding with Amide Hydrogen | - | |

| K⁺ | Interaction with Carbonyl Oxygen | -30.9 | KCl: -165.2 (Experimental Estimate) |

Note: Gas-phase binding energies are from MP2/6-311++G(2df,2pd) calculations. nih.gov Total solvation free energies for the neutral salts are derived from solubility measurements. nih.gov

Role of Hydrogen Bonding and Solvent Dynamics in Ion Solvation

The solvation of an ion in an NMA-water mixture is a dynamic process governed by the intricate balance of multiple hydrogen-bonding interactions and the resulting solvent reorganization. The presence of an ion disrupts the existing NMA-NMA, NMA-water, and water-water hydrogen bond networks, leading to the formation of a new, structured solvation shell around the ion. researchgate.net

The dynamics of the solvent molecules are crucial in this process. The ability of water and NMA molecules to reorient and for their hydrogen bonds to break and reform dictates how effectively the ion is shielded and stabilized. This is consistent with the "structure maker" and "structure breaker" concept of ion solvation, where the ultimate effect of an ion is determined by the competition between ion-water electrostatic forces and the inherent water-water hydrogen bonding of the bulk solution. arxiv.org

For anions, the formation of a hydrogen bond with the NMA amide proton is the primary stabilizing interaction. cdnsciencepub.comrsc.org For cations, the strong electrostatic attraction to the carbonyl oxygen must compensate for the energetic penalty of dehydrating the ion. nih.govacs.org The presence of ions, in turn, affects the solvent dynamics. For example, molecular dynamics simulations show that the addition of NaCl to liquid NMA leads to a decrease in the number of NMA-NMA hydrogen bonds and a slowing of the orientational relaxation of NMA molecules. researchgate.net This slowing is attributed to the additional friction from the ionic atmosphere, demonstrating a direct link between the presence of ions and the modification of solvent dynamics.

Vibrational Spectroscopy and Dynamics of N Methylacetamide Water Interactions

Infrared (IR) and Raman Spectroscopic Investigations

IR and Raman spectroscopy are complementary techniques that measure the vibrational transitions of molecules. In the context of the NMA-water system, these methods reveal significant changes in the vibrational spectrum of NMA upon solvation, providing detailed insights into the nature of the solute-solvent interactions.

The Amide I mode, occurring in the 1600–1800 cm⁻¹ region, is one of the most intensely studied vibrational bands in amides. nih.gov It is primarily associated with the C=O stretching vibration, accounting for approximately 80% of the potential energy distribution. aip.org The frequency of the Amide I band is highly sensitive to the strength of hydrogen bonds accepted by the carbonyl oxygen.

When NMA is dissolved in water, the Amide I band exhibits a significant redshift (a shift to lower frequency) compared to its gas-phase frequency. This is a direct consequence of the formation of hydrogen bonds between the carbonyl oxygen of NMA and the hydrogen atoms of water molecules. These hydrogen bonds weaken the C=O double bond, leading to a decrease in its vibrational frequency. Molecular dynamics simulations have shown an ensemble averaged Amide I mode frequency shift of -78 cm⁻¹ in comparison to the gas-phase NMA molecule, which is in excellent agreement with the experimental value of -81 cm⁻¹. aip.orgaip.org

The following table summarizes typical Amide I vibrational frequencies for NMA in different environments.

| Environment | Amide I Frequency (cm⁻¹) | Reference(s) |

| Gas Phase | ~1731 | acs.org |

| Aqueous Solution (H₂O) | ~1650-1665 | researchgate.netnih.gov |

| Aqueous Solution (D₂O) | ~1650 | acs.org |

Note: The exact frequency in solution can vary depending on concentration and temperature.

The Amide II and Amide III modes are more complex than Amide I, arising from a coupling of several vibrational motions.

The Amide II band, typically found between 1470 and 1570 cm⁻¹, is a result of the out-of-phase combination of the N-H in-plane bending and the C-N stretching vibrations. nih.govaip.org In contrast to the Amide I mode, the Amide II frequency often shows an upward shift (blueshift) in polar, hydrogen-bonding solvents like water. researchgate.net This is because the hydrogen bonding at the N-H group restricts its bending motion, leading to a higher vibrational frequency.

The Amide III mode, appearing in the 1250–1350 cm⁻¹ range, is also a mixed vibration, with contributions from C-N stretching and N-H in-plane bending, as well as C-C stretching and C-H bending of the methyl groups. nih.gov The behavior of the Amide III band upon solvation is complex due to its mixed character, but it generally shifts to a higher frequency in polar solvents. researchgate.net

The table below provides a summary of the approximate frequency ranges for the Amide II and Amide III modes of NMA.

| Vibrational Mode | Frequency Range (cm⁻¹) | Primary Vibrational Contributions | Reference(s) |

| Amide II | 1470 - 1570 | N-H Bending, C-N Stretching | nih.gov |

| Amide III | 1250 - 1350 | C-N Stretching, N-H Bending | nih.gov |

The N-H stretching vibration, often referred to as the Amide A band, is found at higher frequencies, typically in the range of 3300–3500 cm⁻¹. nih.gov This mode is a direct and sensitive probe of hydrogen bonding at the amide N-H group. The formation of a hydrogen bond between the N-H proton of NMA and the oxygen atom of a water molecule leads to a weakening and elongation of the N-H bond. This, in turn, causes a significant redshift and broadening of the N-H stretching band. The magnitude of this shift is correlated with the strength of the hydrogen bond. In aqueous solution, the N-H stretching band of NMA is considerably broader and shifted to lower frequencies compared to its sharp absorption in non-polar solvents.

Solvent-Induced Spectroscopic Shifts and Bandwidths

The interaction of NMA with water as a solvent leads to noticeable changes in the positions (shifts) and shapes (bandwidths) of its vibrational bands. These changes provide valuable information about the nature of the solute-solvent interactions and the dynamics of the local environment.

Solvatochromism refers to the change in the color or, more broadly, the spectral properties of a chemical substance when it is dissolved in different solvents. In the context of vibrational spectroscopy, it describes the solvent-induced frequency shifts. The frequency shifts of the amide modes of NMA in water are primarily due to electrostatic interactions and hydrogen bonding.

For the Amide I mode, the redshift in water is a classic example of a solvatochromic effect. The polar water molecules stabilize the partial negative charge on the carbonyl oxygen, which weakens the C=O bond and lowers its stretching frequency. researchgate.net

The Amide II and III modes also exhibit solvatochromic shifts, although their interpretation is more complex due to the mixed nature of these vibrations. Generally, in polar solvents, the dipolar resonance form of the amide bond is favored, leading to an elongation of the C=O bond and a shortening of the C-N bond. This results in a downshift of the Amide I mode and an upshift of the Amide II and III modes. researchgate.net

The following table provides a qualitative summary of the expected solvatochromic shifts for NMA amide modes when moving from a non-polar solvent to water.

| Vibrational Mode | Expected Shift in Water | Primary Reason |

| Amide I | Redshift (to lower frequency) | Hydrogen bonding to the C=O group. |

| Amide II | Blueshift (to higher frequency) | Hydrogen bonding to the N-H group and changes in C-N bond character. |

| Amide III | Blueshift (to higher frequency) | Changes in C-N bond character and coupling with other modes. |

| N-H Stretch | Redshift (to lower frequency) | Hydrogen bonding from the N-H group to water. |

In addition to frequency shifts, the vibrational bands of NMA in water are significantly broader than in the gas phase or in non-polar solvents. This broadening arises from a combination of dynamic processes that modulate the vibrational frequencies on various timescales.

Homogeneous broadening also contributes to the bandwidth and is related to the lifetime of the vibrational excited state. The rapid fluctuations in the solvent environment, such as the making and breaking of hydrogen bonds, can lead to a rapid dephasing of the vibrational coherence. This process, known as motional narrowing, can, under certain conditions, actually lead to a narrowing of the spectral line if the fluctuations are fast enough. aip.orgaip.org For the Amide I mode of NMA in water, the vibrational broadening mechanism is largely determined by the motional narrowing process. aip.orgaip.org The full width at half maximum (FWHM) of the Amide I IR absorption spectrum has been calculated to be 26.9 cm⁻¹, which is in good agreement with experimental observations. aip.orgaip.org

The dynamics of hydrogen bonds between NMA and water, including hindered translational and librational motions of the water molecules, play a critical role in the dephasing of the Amide I mode and thus contribute significantly to the observed bandwidth. aip.orgaip.org

Vibrational Frequency Fluctuations and Dephasing Dynamics

The interaction between N-methylacetamide (NMA) and water is dynamic, leading to fluctuations in the vibrational frequencies of NMA's amide modes. These fluctuations are a direct consequence of the constantly changing local solvent environment, primarily driven by the formation, breaking, and rearrangement of hydrogen bonds.

Pure Dephasing of Amide Modes

Pure dephasing is the loss of phase coherence of a vibration without the loss of vibrational energy (population relaxation). In the NMA-water system, the pure dephasing of the amide I mode is significantly influenced by the dynamics of the surrounding water molecules. Molecular dynamics simulations have shown that the correlation function of the fluctuating amide I frequency has a bimodal decaying pattern. aip.orgaip.org This pattern indicates that at least two distinct dynamical processes contribute to dephasing.

The primary contributors to this pure dephasing are the hindered translational and librational (rocking) motions of water molecules that are directly hydrogen-bonded to the NMA molecule. aip.orgaip.org These solvent motions cause rapid fluctuations in the local electric field experienced by the amide group, leading to a loss of vibrational phase coherence. Studies of deuterated N-methylacetamide (NMAD) in D₂O have identified a decaying component of 1.6 ps in the frequency-frequency time correlation function (FFTCF), attributed to the hydrogen bond dynamics between NMAD and water. researchgate.net The pure dephasing constant for the amide I mode has been estimated to be approximately 11 cm⁻¹. aip.orgaip.org

Spectral dynamics of NMA molecules diluted in water exhibit these bimodal dynamics on different timescales: a very fast component on the order of 50 fs is assigned to water librations, while hydrogen bond vibrational dephasing occurs on a 180 fs timescale. acs.orgnih.gov

Vibrational Broadening and Motional Narrowing Processes

The width of a vibrational band in a solution is determined by the combination of all processes that lead to the decay of the vibrational transition dipole correlation function. This includes population relaxation, orientational relaxation, and pure dephasing. For the amide I band of NMA in water, the vibrational broadening mechanism is predominantly a motional narrowing process. aip.orgaip.orgresearchgate.net

Motional narrowing occurs when the frequency fluctuations of the vibrational mode are fast compared to the range of frequencies being sampled. researchgate.net In this regime, the rapid solvent dynamics average out the static inhomogeneities in the local environment, resulting in a narrower spectral line than what would be expected from the distribution of instantaneous frequencies. The calculated amide I infrared absorption spectrum, taking these dynamics into account, shows a full width at half maximum (FWHM) of 26.9 cm⁻¹, which is in good agreement with experimental observations. aip.orgresearchgate.net This confirms that the dynamic interplay between NMA and water is crucial for determining the observed spectral lineshape.

Vibrational Stokes Shift Analysis

The vibrational Stokes shift is the difference between the peak frequency of the ground-state absorption (v=0 → v=1) and the excited-state emission (v=1 → v=0) of a vibrational mode. This shift provides insight into the extent of solvent reorganization that occurs in response to vibrational excitation. A large Stokes shift indicates significant structural rearrangement of the solvent shell around the excited molecule.

For the amide I mode of NMA in water, the vibrational Stokes shift has been estimated through molecular dynamics simulations to be remarkably small, at only 1.2 cm⁻¹. aip.orgaip.orgresearchgate.netresearchgate.net This small value suggests that the solvent reorganization following the excitation of the amide I vibration is minimal. The structure of the hydrogen-bonding network around the NMA molecule in the vibrationally excited state does not differ significantly from that in the ground state.

| Parameter | Value | Significance |

|---|---|---|

| Pure Dephasing Constant | 11 cm⁻¹ aip.orgaip.org | Quantifies the rate of phase coherence loss due to solvent fluctuations. |

| Amide I FWHM | 26.9 cm⁻¹ aip.orgresearchgate.net | Represents the total spectral broadening, dominated by motional narrowing. |

| Vibrational Stokes Shift | 1.2 cm⁻¹ aip.orgaip.orgresearchgate.net | Indicates minimal solvent reorganization upon vibrational excitation. |

| HB Dephasing Timescale | 180 fs acs.orgnih.gov | Timescale for dephasing caused by hydrogen bond vibrations. |

Ultrafast Spectroscopic Probes of Hydration Dynamics

Ultrafast spectroscopic techniques, operating on femtosecond to picosecond timescales, are essential for directly observing the rapid structural and energetic dynamics of the NMA-water system. These methods provide a real-time window into the molecular motions that govern hydration.

Polarization-Resolved Pump-Probe Spectroscopy

Polarization-resolved pump-probe spectroscopy is a powerful technique for disentangling different dynamic processes in solution. In this method, a "pump" pulse excites the molecules, and a time-delayed "probe" pulse, with a specific polarization relative to the pump, measures the system's response. By analyzing the decay of the signal for parallel and perpendicular probe polarizations, one can separate the population relaxation (lifetime) from the orientational relaxation (tumbling) of the molecule.

In studies of aqueous NMA solutions, this technique has been used to investigate how interactions with water affect the dynamics of the amide group. acs.orgnih.gov The results show that in mixtures, NMA and water molecules tend to form distinct clusters. acs.orgnih.gov While the frequency dynamics within these clusters appear "frozen" on a picosecond timescale, the anisotropy, which reflects molecular orientation, still decays on a ~1 ps timescale. morressier.com This is interpreted as the vibrational excitation being mobile, sampling different amide I modes that have similar frequencies but different orientations within the cluster. morressier.com

Two-Dimensional Infrared (2D IR) Spectroscopy for Structural Insights

Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that provides unparalleled detail about molecular structure, coupling, and dynamics. It is often described as the vibrational analogue of nuclear magnetic resonance (NMR) spectroscopy. By spreading the vibrational spectrum over two frequency axes, 2D IR can reveal couplings between different vibrational modes (cross-peaks) and track the evolution of the system's structure over time by analyzing the changing shapes and positions of the spectral peaks. mdpi.com

For NMA-water systems, 2D IR spectroscopy, using the amide I mode as a probe, has provided critical insights. acs.org The spectra reveal that adding water to NMA disrupts the hydrogen-bonded chains that are characteristic of pure, bulk NMA. nih.gov Instead, the solution forms clusters of NMA and water molecules. acs.orgnih.gov The 2D IR spectra of these mixtures are strongly elongated along the diagonal, which indicates that the dynamics are "frozen" on the picosecond timescale of the experiment. acs.org This "frozen" dynamic is attributed to the formation of stable NMA clusters driven by a hydrophobic collapse, where the methyl groups of NMA molecules aggregate in the presence of water. acs.orgnih.gov Theoretical calculations show that the degree of slant of the 2D contours is directly proportional to the correlation function of the fluctuating amide I frequency, providing a direct link between the spectral shape and the underlying molecular motions. aip.org Ultimately, 2D IR shows that the vibrational dephasing process becomes homogeneous on a timescale of about 2 picoseconds. aip.org

| Process | Technique | Observed Timescale | Interpretation |

|---|---|---|---|

| Amide I Lifetime | Pump-Probe / 2D IR | 450 ± 100 fs acs.orgnih.gov | Vibrational energy relaxation of the amide I mode. |

| Anisotropy Decay | Polarization-Resolved Pump-Probe | ~1 ps morressier.com | Orientational motion / excitation transfer among differently oriented NMA molecules. |

| Homogenization of Dephasing | 2D IR Spectroscopy | ~2 ps aip.org | Timescale over which the system loses memory of initial frequencies. |